molecular formula C26H24N4O3S B14955542 (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

Cat. No.: B14955542
M. Wt: 472.6 g/mol
InChI Key: LAIANBRHVWSHKC-QJOMJCCJSA-N
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Description

The compound (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one features a hybrid heterocyclic architecture comprising a pyrazole ring fused to a thiazol-4-one core via a methylene bridge. Key structural elements include:

  • Pyrazole moiety: Substituted with a 4-(allyloxy)phenyl group at position 3 and a phenyl group at position 1.
  • Thiazol-4-one ring: Contains a 4-morpholinyl substituent at position 2 and a Z-configured methylene group linking the pyrazole.

This structure is optimized for π-π stacking and hydrogen bonding, critical for interactions in biological or material science applications .

Properties

Molecular Formula

C26H24N4O3S

Molecular Weight

472.6 g/mol

IUPAC Name

(5Z)-2-morpholin-4-yl-5-[[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C26H24N4O3S/c1-2-14-33-22-10-8-19(9-11-22)24-20(18-30(28-24)21-6-4-3-5-7-21)17-23-25(31)27-26(34-23)29-12-15-32-16-13-29/h2-11,17-18H,1,12-16H2/b23-17-

InChI Key

LAIANBRHVWSHKC-QJOMJCCJSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazolone intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include allyl bromide, phenylhydrazine, and morpholine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares substituents and molecular properties of the target compound with analogs from the literature:

Compound Name R₁ (Pyrazole) R₂ (Thiazolone) Molecular Weight (g/mol) Key Properties Reference
Target Compound 4-(Allyloxy)phenyl 4-Morpholinyl ~479.5* High polarity, moderate lipophilicity
(Z)-5-((5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one 5-Chloro-3-methyl 4-Morpholinyl ~449.9 Enhanced electron-withdrawing effects
(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)... 4-Butoxy-2-methyl 4-Methoxyphenyl ~568.6 Increased lipophilicity
(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo 4-Isopropoxy 4-Methoxybenzyl ~586.7 Thioxo group enhances redox activity
(Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one Varied aryl Substituted anilino ~350–450 Tunable solubility via amino groups

*Calculated based on structural formula.

Key Observations:

Electron-Donating vs. Withdrawing Groups :

  • The target compound’s allyloxy group (electron-donating) contrasts with chloro substituents in analog , which may reduce reactivity in electrophilic environments.
  • Morpholinyl (target) vs. methoxyphenyl () substituents alter hydrogen-bonding capacity, impacting solubility in polar solvents.

Lipophilicity Trends :

  • Longer alkoxy chains (e.g., butoxy in , isopropoxy in ) increase logP values compared to the allyloxy group.
  • The thioxo group in introduces sulfur-based redox activity, absent in the target compound.

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